molecular formula C17H17N3O B2397419 4-[[(1-Methylpyrazol-4-yl)amino]-phenylmethyl]phenol CAS No. 1153974-38-9

4-[[(1-Methylpyrazol-4-yl)amino]-phenylmethyl]phenol

Cat. No.: B2397419
CAS No.: 1153974-38-9
M. Wt: 279.343
InChI Key: MZNDIOHCXOMUDJ-UHFFFAOYSA-N
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Description

4-[[(1-Methylpyrazol-4-yl)amino]-phenylmethyl]phenol is a complex organic compound that features a phenol group linked to a pyrazole ring via an amino bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(1-Methylpyrazol-4-yl)amino]-phenylmethyl]phenol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

4-[[(1-Methylpyrazol-4-yl)amino]-phenylmethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group yields quinone derivatives, while reduction of a nitro group results in an amine .

Scientific Research Applications

4-[[(1-Methylpyrazol-4-yl)amino]-phenylmethyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[[(1-Methylpyrazol-4-yl)amino]-phenylmethyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[(1-Methylpyrazol-4-yl)amino]-phenylmethyl]phenol is unique due to the combination of the phenol and pyrazole groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

4-[[(1-methylpyrazol-4-yl)amino]-phenylmethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-20-12-15(11-18-20)19-17(13-5-3-2-4-6-13)14-7-9-16(21)10-8-14/h2-12,17,19,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNDIOHCXOMUDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(C2=CC=CC=C2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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